4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline
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Overview
Description
4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, also known as NPCQ, is a chemical compound that has been widely studied for its potential use in scientific research. NPCQ is a heterocyclic compound that contains a quinoline ring system and a cyclopentene ring fused together. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline is not well understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been shown to exhibit anti-viral activity against a range of viruses, including herpes simplex virus type 1 (HSV-1) and influenza A virus.
Advantages and Limitations for Lab Experiments
4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has several advantages as a tool for scientific research. It is relatively easy to synthesize and is commercially available. It has been shown to exhibit a range of biological activities, which makes it a versatile tool for the study of various biological processes. However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not well understood, which makes it difficult to interpret experimental results. Additionally, this compound has been shown to exhibit some cytotoxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline. One area of interest is the development of more potent and selective analogs of this compound. This could lead to the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the elucidation of the mechanism of action of this compound. This could provide insight into the regulation of various biological processes and lead to the development of new therapeutic targets. Finally, the use of this compound as a probe for the detection of specific biomolecules, such as DNA and RNA, could be further explored. This could lead to the development of new diagnostic tools for the detection of various diseases.
Synthesis Methods
The synthesis of 4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline involves the reaction of 2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline with nitric acid and sulfuric acid to produce the nitro derivative. The nitro group can then be reduced using a reducing agent such as hydrogen gas or sodium dithionite to yield this compound. The synthesis of this compound is a relatively simple and straightforward process, which makes it an attractive target for chemical synthesis.
Scientific Research Applications
4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline has been studied extensively for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has been used as a tool in the study of various biological processes, such as the regulation of gene expression and the modulation of signaling pathways. It has also been used as a probe for the detection of specific biomolecules, such as DNA and RNA.
properties
IUPAC Name |
12-(4-nitrophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-24(26)16-11-8-15(9-12-16)22-19-7-3-6-18(19)21-17-5-2-1-4-14(17)10-13-20(21)23-22/h1-2,4-5,8-13H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXGZPWJMDJIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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